Benzoylpas
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13898-58-3 |
|---|---|
Molecular Formula |
C14H11NO4 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
4-benzamido-2-hydroxybenzoic acid |
InChI |
InChI=1S/C14H11NO4/c16-12-8-10(6-7-11(12)14(18)19)15-13(17)9-4-2-1-3-5-9/h1-8,16H,(H,15,17)(H,18,19) |
InChI Key |
GNZCRYWFWKFIDM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C(=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C(=O)O)O |
Other CAS No. |
13898-58-3 528-96-1 |
Related CAS |
528-96-1 (calcium salt) 5631-00-5 (calcium salt/solvate) |
Synonyms |
4-(benzoylamino)-2-hydroxybenzoic acid 4-(benzoylamino)-2-hydroxybenzoic acid, calcium salt 4-benzamidosalicylic acid Bepask para-benzoylaminosalicylate |
Origin of Product |
United States |
Synthetic Chemistry and Process Optimization for Benzoylpas
Chemical Synthesis Pathways of Benzoylpas
The primary route for synthesizing this compound involves the benzoylation of 4-aminosalicylic acid. This process forms an amide linkage by introducing a benzoyl group to the amino moiety of the PAS molecule.
A common and established method for this transformation is the Schotten-Baumann reaction. This involves reacting 4-aminosalicylic acid with benzoyl chloride in the presence of a base. fishersci.cachembk.com The base, typically aqueous sodium hydroxide (B78521), serves to neutralize the hydrogen chloride byproduct generated during the reaction, driving the equilibrium towards the product. The reaction is generally performed in a two-phase system (aqueous and organic) or in a suitable solvent.
Mechanistic Studies of Benzoylation Reactions in this compound Synthesis
The synthesis of this compound from 4-aminosalicylic acid and benzoyl chloride proceeds via a nucleophilic acyl substitution mechanism. The key steps are:
Nucleophilic Attack: The nitrogen atom of the amino group (-NH₂) in 4-aminosalicylic acid acts as a nucleophile. It attacks the electrophilic carbonyl carbon of benzoyl chloride. This step is facilitated by the lone pair of electrons on the nitrogen atom.
Formation of a Tetrahedral Intermediate: The initial attack results in the formation of a transient tetrahedral intermediate. In this intermediate, the carbonyl oxygen of the benzoyl group acquires a negative charge, and the nitrogen atom gains a positive charge.
Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond. This is accompanied by the expulsion of the chloride ion (Cl⁻), which is an effective leaving group.
Deprotonation: The protonated amide is then deprotonated, typically by the base present in the reaction mixture (like hydroxide ions or another molecule of the amine), to yield the final stable amide product, this compound.
Systematic studies on benzoylation highlight the importance of reaction conditions, such as the choice of base and solvent, in achieving high yields and purity. nih.gov While the primary reaction occurs at the more nucleophilic amino group, side reactions such as the esterification of the phenolic hydroxyl or the carboxylic acid group can occur under certain conditions, necessitating careful control of the reaction parameters.
Advanced Methodologies in this compound Synthesis Optimization
Modern synthetic chemistry emphasizes not only high yield but also process efficiency, safety, and environmental sustainability. Research into the synthesis of this compound and its analogues is increasingly influenced by these principles.
Chemoenzymatic Synthesis Approaches for this compound and its Analogues
Chemoenzymatic synthesis combines the selectivity of biocatalysts (enzymes) with the practicality of traditional chemical methods. While specific literature on the chemoenzymatic synthesis of this compound is not prominent, the principles can be readily applied. Enzymes, such as lipases or proteases, can catalyze the formation of amide bonds under mild conditions.
A potential chemoenzymatic route for this compound could involve:
Enzymatic Acylation: Using an enzyme to selectively catalyze the acylation of the amino group of 4-aminosalicylic acid with a benzoyl donor (e.g., a benzoyl ester).
Advantages: This approach could offer high regioselectivity, avoiding the need for protecting groups for the hydroxyl and carboxyl functions. acs.org It also operates under mild pH and temperature conditions, reducing energy consumption and the formation of byproducts. scielo.br
The synthesis of various amides and esters using enzymatic methods is well-documented, providing a strong foundation for developing a similar process for this compound. nih.govnih.gov
Green Chemistry Principles and Sustainable Synthesis Route Development
Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. epa.govpfizer.com The application of these principles to this compound synthesis could involve several key areas:
Atom Economy: Designing reactions to maximize the incorporation of all reactant atoms into the final product. acs.org While the Schotten-Baumann reaction has good atom economy, alternative routes could be explored.
Use of Catalysis: Employing catalytic reagents instead of stoichiometric ones can significantly reduce waste. acs.orgsamaterials.com For instance, developing a catalytic method for benzoylation would be a greener alternative to using a full equivalent of base.
Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more benign alternatives. This could include using water as a solvent where possible or exploring solvent-free reaction conditions. rsc.org
Renewable Feedstocks: Investigating the synthesis of precursors like benzoic acid derivatives from renewable sources, such as lignin, presents a long-term strategy for sustainability. rsc.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. samaterials.com
Developing sustainable synthesis routes is an ongoing effort in pharmaceutical manufacturing, aiming to reduce the environmental footprint of producing essential compounds. pfizer.comnus.edu.sg
Structural Characterization Methodologies for this compound and Key Intermediates
The definitive identification of this compound and its synthetic intermediates requires a combination of modern analytical techniques. These methods provide detailed information about the molecular structure, connectivity, and purity of the synthesized compounds.
X-ray Crystallography: This is a powerful technique for determining the precise three-dimensional structure of a crystalline solid. The crystal structure of 4-benzamido-2-hydroxybenzoic acid has been determined, providing unambiguous proof of its atomic arrangement and conformation in the solid state. nih.gov This technique is also invaluable for characterizing the structure of key crystalline intermediates. Cryo-crystallography can sometimes be employed to trap and study reactive intermediates. nih.gov
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. It provides a highly accurate mass measurement, which helps to confirm the molecular formula. drugbank.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for analyzing the purity of the product and identifying any byproducts or intermediates in the reaction mixture. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental tools for elucidating the carbon-hydrogen framework of a molecule. NMR provides information about the chemical environment of each proton and carbon atom, allowing for the confirmation of the benzoyl group's attachment to the amino function of the salicylic (B10762653) acid moiety.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would confirm the presence of the O-H (hydroxyl and carboxylic acid), N-H (amide), C=O (amide and carboxylic acid), and aromatic C-H bonds.
The following table summarizes key analytical data for this compound.
| Technique | Observation | Reference |
| Molecular Formula | C₁₄H₁₁NO₄ | nih.gov |
| Molecular Weight | 257.24 g/mol | nih.gov |
| IUPAC Name | 4-benzamido-2-hydroxybenzoic acid | nih.gov |
| Appearance | Crystals | drugfuture.com |
| Crystal Structure | Data available from Crystallography Open Database (COD) | nih.gov |
| Mass Spectrometry | Predicted collision cross section (CCS) values are available. | uni.lu |
Spectroscopic Techniques for Structural Confirmation in Synthetic Chemistry
The definitive structural confirmation of newly synthesized this compound (4-benzamido-2-hydroxybenzoic acid) is crucial for verifying the outcome of the synthetic process. A combination of spectroscopic techniques is employed to provide unambiguous evidence of its chemical structure, ensuring that the target molecule has been formed. These methods include Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its key structural features. The presence of a broad absorption band in the region of 3500-2500 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid group, which is often broadened due to hydrogen bonding. spectroscopyonline.com Another significant peak is the C=O (carbonyl) stretch of the carboxylic acid, typically observed around 1700 cm⁻¹. The amide functional group will also present characteristic peaks: an N-H stretch around 3300 cm⁻¹ and a strong C=O (amide I) band around 1650 cm⁻¹. Additionally, C-O stretching for the carboxylic acid and phenol (B47542) will appear in the 1320-1210 cm⁻¹ region. spectroscopyonline.com Aromatic C-H and C=C stretching vibrations will also be present. The analysis of the IR spectrum of the starting material, 4-aminosalicylic acid, and the product, this compound, would show the disappearance of the primary amine peaks and the appearance of the characteristic amide peaks, confirming the success of the benzoylation reaction.
| Functional Group | Expected Absorption Range (cm⁻¹) | Significance for this compound Structure |
| Carboxylic Acid O-H | 3500 - 2500 (broad) | Confirms the presence of the carboxylic acid moiety. spectroscopyonline.com |
| Amide N-H | ~3300 | Indicates the formation of the amide bond. |
| Aromatic C-H | 3100 - 3000 | Confirms the presence of the aromatic rings. |
| Carboxylic Acid C=O | ~1700 | Verifies the carbonyl group of the carboxylic acid. |
| Amide C=O | ~1650 | Verifies the carbonyl group of the newly formed amide. |
| Aromatic C=C | 1600 - 1450 | Confirms the benzene (B151609) ring structures. |
| Carboxylic/Phenol C-O | 1320 - 1210 | Confirms the carbon-oxygen single bonds. spectroscopyonline.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The ¹H NMR spectrum of this compound would display distinct signals for each unique proton. The aromatic protons on the two different benzene rings would appear as multiplets in the region of δ 7.0-8.5 ppm. The acidic proton of the carboxylic acid (–COOH) would typically be a broad singlet at a downfield chemical shift, often above δ 10 ppm. The phenolic hydroxyl proton (–OH) and the amide proton (–NH) would also appear as singlets, with their chemical shifts being sensitive to solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum would show a unique signal for each carbon atom in a different chemical environment. The carbonyl carbons of the carboxylic acid and the amide would have characteristic downfield shifts, typically in the range of δ 165-180 ppm. The aromatic carbons would generate signals between δ 110-160 ppm. Comparing the ¹³C NMR spectrum of this compound with that of 4-aminosalicylic acid would confirm the addition of the benzoyl group. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and can provide information about its structure through fragmentation patterns. For this compound (C₁₄H₁₁NO₄), the expected monoisotopic mass is approximately 257.07 g/mol . nih.govuni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. The mass spectrum would show a prominent molecular ion peak ([M]+ or [M+H]+) corresponding to this mass. uni.lu The fragmentation pattern would likely involve the cleavage of the amide bond, providing further structural evidence.
Chromatographic Purity Assessment of Synthetic this compound Batches
Ensuring the purity of synthesized this compound is critical for its intended applications. Chromatographic techniques are the primary methods used to assess the purity of each synthetic batch by separating the main compound from any unreacted starting materials, by-products, or other impurities. alwsci.com
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for the quantitative purity analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility. mtoz-biolabs.compatsnap.com For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water (with an acid modifier like trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol.
The purity of a this compound batch is determined by integrating the area of all peaks in the chromatogram. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks. birchbiotech.comchromatographyonline.com A typical analysis would aim for a purity level exceeding a predefined specification, for instance, >98%. The presence of impurities would be indicated by additional peaks in the chromatogram. For example, a patent document reported an HPLC analysis of this compound Calcium with a product purity of 91.106%. googleapis.com
| Parameter | Typical Condition for this compound Analysis | Purpose |
| Technique | Reversed-Phase HPLC (RP-HPLC) | Separates compounds based on hydrophobicity. nih.gov |
| Stationary Phase | C18 (Octadecylsilane) | Nonpolar phase that retains this compound and related substances. |
| Mobile Phase | Gradient of aqueous acid (e.g., 0.1% TFA) and organic solvent (e.g., Acetonitrile) | Allows for the elution and separation of compounds with varying polarities. |
| Detector | UV-Vis Detector (set at a wavelength where this compound absorbs strongly) | Quantifies the amount of each separated compound. mtoz-biolabs.com |
| Purity Calculation | Area % = (Area of this compound Peak / Total Area of All Peaks) x 100 | Provides a quantitative measure of the purity of the batch. birchbiotech.com |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simpler, faster, and more cost-effective chromatographic technique used for qualitative monitoring of reactions and for a preliminary assessment of purity. libretexts.org A TLC plate, typically silica (B1680970) gel, is spotted with the sample, and a solvent system (mobile phase) is allowed to ascend the plate.
For this compound, a mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or methanol) would be used as the mobile phase. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. After elution, the plate is visualized, commonly under UV light, where the aromatic rings of this compound and related impurities will appear as dark spots. A pure sample should ideally show a single spot. libretexts.org The presence of multiple spots indicates impurities, such as residual 4-aminosalicylic acid or benzoyl chloride. A "co-spot," where the sample and a reference standard are applied to the same spot, can be used to confirm the identity of the main product. libretexts.org
Molecular Mechanisms of Action and Biochemical Interactions of Benzoylpas
Investigation of Benzoylpas Cellular Uptake and Intracellular Distribution
To understand how this compound crosses biological membranes, in vitro models are often employed. One common method is the Parallel Artificial Membrane Permeability Assay (PAMPA). This assay assesses the ability of a compound to passively diffuse across a lipid-impregnated artificial membrane, mimicking the lipid barrier of a cell.
A hypothetical PAMPA study for this compound would involve a donor compartment containing a known concentration of the compound and an acceptor compartment, separated by the artificial membrane. The rate of appearance of this compound in the acceptor compartment over time would provide its permeability coefficient (Pe).
Table 1: Hypothetical Parameters for a this compound PAMPA Study
| Parameter | Description | Example Value/Condition |
|---|---|---|
| Artificial Membrane Composition | A mixture of lipids, such as lecithin (B1663433), dissolved in an organic solvent like dodecane, coated onto a filter support. | 2% (w/v) lecithin in dodecane |
| Buffer System | Phosphate-buffered saline (PBS) at a physiological pH to mimic biological conditions. | PBS, pH 7.4 |
| Incubation Time | The duration of the experiment, typically several hours. | 4-24 hours |
| Quantification Method | A sensitive analytical technique to measure the concentration of this compound in the donor and acceptor compartments. | High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) |
The results of such a study would classify this compound as having low, medium, or high permeability, offering insights into its potential for passive absorption in the body.
Determining the specific subcellular compartments where this compound accumulates is crucial for identifying its molecular targets. This is typically investigated using cell-based imaging techniques with a fluorescently labeled version of the compound or through subcellular fractionation.
Fluorescence microscopy studies would involve synthesizing a fluorescent derivative of this compound and incubating it with target cells, such as macrophages infected with Mycobacterium tuberculosis. Co-localization studies with fluorescent markers for specific organelles (e.g., mitochondria, lysosomes, nucleus) would reveal the primary sites of accumulation.
Alternatively, subcellular fractionation involves breaking open the cells and separating the different organelles by centrifugation. The amount of this compound in each fraction can then be quantified to determine its distribution.
Elucidation of this compound Interactions with Cellular Components
The therapeutic effects of this compound are likely mediated by its interactions with various biomolecules within the cell.
While this compound is not primarily used in plant systems, the principles of studying protein-ligand interactions are universal. Techniques such as affinity chromatography, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) could be used to identify and characterize the binding of this compound to specific proteins. For its known antitubercular activity, the primary protein target is likely within the folate biosynthesis pathway of Mycobacterium tuberculosis. This compound is a prodrug of p-aminosalicylic acid (PAS), which is known to inhibit dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in this pathway.
Table 2: Potential Protein Interaction Study Parameters for this compound
| Technique | Principle | Information Gained |
|---|---|---|
| Affinity Chromatography | A this compound-derived ligand is immobilized on a column matrix to capture interacting proteins from a cell lysate. | Identification of potential protein targets. |
| Surface Plasmon Resonance (SPR) | Measures the change in the refractive index at the surface of a sensor chip when a ligand (this compound) binds to an immobilized protein. | Binding affinity (KD), association (ka), and dissociation (kd) rates. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon the binding of a ligand to a protein in solution. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. |
Direct interactions with nucleic acids or lipids are less likely to be the primary mechanism of action for this compound, given its structural similarity to p-aminosalicylic acid. However, such interactions cannot be entirely ruled out without experimental evidence.
Studies to investigate these interactions could include electrophoretic mobility shift assays (EMSA) to assess binding to DNA or RNA, and techniques like liposome (B1194612) binding assays or differential scanning calorimetry (DSC) to evaluate interactions with lipid membranes.
Identification of Specific Biochemical Targets and Pathways Modulated by this compound
The primary biochemical pathway targeted by this compound is understood to be the folate synthesis pathway in Mycobacterium tuberculosis. As a prodrug, this compound is hydrolyzed to p-aminosalicylic acid (PAS). PAS acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme that catalyzes the condensation of p-aminobenzoic acid (PABA) with 7,8-dihydro-6-hydroxymethylpterin pyrophosphate. By inhibiting this key step, PAS prevents the synthesis of dihydrofolate, a precursor for essential metabolites, thereby halting bacterial growth.
Further research using metabolomics and proteomics could uncover other potential pathways affected by this compound. For instance, analyzing changes in the levels of various metabolites or proteins in bacteria treated with this compound could reveal off-target effects or secondary mechanisms of action.
Target Identification Methodologies
Identifying the precise molecular targets of a compound like this compound is a critical first step in understanding its mechanism of action. This process can be approached through several complementary strategies, including direct biochemical methods, genetic interaction screens, and computational inference. nih.govbroadinstitute.org
Direct Biochemical Methods
These approaches aim to directly isolate and identify proteins that physically bind to the compound. nih.gov
Affinity Chromatography/Purification: This is a widely used technique where this compound is chemically modified and immobilized on a solid support, such as agarose (B213101) beads. drughunter.comacs.org A cellular lysate is then passed over this support, and proteins that bind to this compound are captured. After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry. drughunter.com
Activity-Based Protein Profiling (ABPP): This method uses reactive chemical probes to covalently label the active sites of entire enzyme families. drughunter.comacs.org A competitive ABPP approach could be used where cell lysates are treated with this compound before the addition of a broad-spectrum probe. If this compound binds to a target enzyme, it will block the probe from labeling it, resulting in a decreased signal for that specific protein, which can be quantified by mass spectrometry. frontiersin.org
Genetic Interaction Methods
Genetic methods identify targets by observing how modulating gene expression affects a cell's sensitivity to the compound. nih.gov
Chemical-Genetic Screening: This involves screening a library of genetic mutants (e.g., a yeast deletion library or human haploid cells with systematic gene knockouts) for hypersensitivity or resistance to this compound. singerinstruments.com For instance, if a mutant lacking a specific gene is significantly more sensitive to the compound, it suggests the gene's product may be the drug's target or part of a pathway that helps mitigate the drug's effects. nih.gov
RNA Interference (RNAi) Screening: In human cell lines, a genome-wide RNAi screen can be performed in parallel with this compound treatment. nih.gov Genes whose knockdown results in a phenotype similar to that caused by the drug, or which alters the drug's effect, are considered potential targets or pathway components. nih.gov
Computational Inference
In silico methods leverage existing biological and chemical data to predict potential protein targets for a given small molecule. broadinstitute.orgnih.gov
Reverse Docking: This technique involves computationally "docking" the 3D structure of this compound into the binding sites of a large database of known protein structures. nih.govfrontiersin.org The proteins whose binding sites show the best energetic and spatial fit with this compound are identified as high-priority candidates for experimental validation. frontiersin.org
Pharmacophore and Shape Screening: These ligand-based methods compare the 3D shape and chemical features (pharmacophore) of this compound to databases of compounds with known biological targets. frontiersin.orgmdpi.com A strong match suggests that this compound may share one or more targets with the known active compounds. frontiersin.org
| Methodology | Principle | Typical Output | Key Advantage |
|---|---|---|---|
| Direct Biochemical | |||
| Affinity Chromatography | Immobilized compound captures binding partners from cell lysate. drughunter.com | List of proteins identified by mass spectrometry. | Provides direct physical evidence of interaction. nih.gov |
| Activity-Based Protein Profiling (ABPP) | Compound competes with a reactive probe for binding to enzyme active sites. drughunter.com | Quantitative proteomic data showing reduced probe labeling of target proteins. | Identifies targets based on functional activity and can be done in complex biological systems. frontiersin.org |
| Genetic Interaction | |||
| Chemical-Genetic Screens | Systematic screening of genetic mutants for altered sensitivity to the compound. singerinstruments.com | Identification of genes whose mutation confers hypersensitivity or resistance. | Unbiased, genome-wide approach to identify functionally relevant pathways. nih.gov |
| RNAi Screening | Genome-wide knockdown of genes to identify those that modify the compound's effect. nih.gov | "Hit list" of genes that interact genetically with the compound. | Applicable to a wide range of mammalian cell types. |
| Computational Inference | |||
| Reverse Docking | In silico screening of a compound against a library of 3D protein structures. frontiersin.org | Ranked list of potential protein targets based on predicted binding affinity. | Rapid and cost-effective for generating initial hypotheses. nih.gov |
| Pharmacophore Screening | Matching compound's chemical features to databases of molecules with known targets. frontiersin.org | List of known targets associated with structurally or chemically similar molecules. | Does not require a protein structure; relies on ligand information. mdpi.com |
Table 1. Summary of key methodologies for identifying the molecular targets of this compound.
Enzymatic Activity Modulation and Inhibition Kinetics
Once a protein target, particularly an enzyme, is identified for this compound, the next step is to characterize how the compound modulates its activity. This is achieved through enzyme kinetics studies, which measure the rate of the enzymatic reaction under various conditions. fiveable.me
The foundational model for enzyme kinetics is the Michaelis-Menten equation, which relates the reaction velocity (v) to the substrate concentration ([S]). fiveable.me Two key parameters are derived from this relationship:
Vmax (maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate. fiveable.me
Km (Michaelis constant): The substrate concentration at which the reaction rate is half of Vmax, often used as a measure of the enzyme's affinity for its substrate. fiveable.me
The introduction of an inhibitor like this compound can alter these parameters in distinct ways, revealing its mechanism of inhibition. nih.govkhanacademy.org These changes are often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/v vs. 1/[S]), which linearizes the Michaelis-Menten curve and allows for clearer interpretation. fiveable.meembrapa.br
The primary types of reversible inhibition are:
Competitive Inhibition: The inhibitor binds to the enzyme's active site, directly competing with the substrate. This increases the apparent Km but does not change Vmax, as the inhibition can be overcome by high concentrations of the substrate. khanacademy.orgportlandpress.com
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, changing its conformation and reducing its efficiency. This decreases Vmax but does not affect Km, as substrate binding is not hindered. khanacademy.orgportlandpress.com
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This leads to a decrease in both Vmax and the apparent Km. khanacademy.orgportlandpress.com
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax. portlandpress.com
By systematically measuring reaction rates in the presence of varying concentrations of both the substrate and this compound, researchers can determine the type of inhibition and calculate the inhibition constant (Ki), which quantifies the inhibitor's potency. nih.govportlandpress.com
| Inhibition Type | Effect on Km | Effect on Vmax | Lineweaver-Burk Plot Interpretation |
|---|---|---|---|
| Competitive | Increases | Unchanged | Lines intersect at the y-axis. |
| Non-competitive | Unchanged | Decreases | Lines intersect at the x-axis. |
| Uncompetitive | Decreases | Decreases | Lines are parallel. |
Table 2. Effects of different types of reversible inhibitors on enzyme kinetic parameters.
Metabolic Pathway Perturbation Analysis
Beyond interacting with a single target, a compound can influence the broader network of cellular metabolism. Metabolomics, the large-scale study of small molecules (metabolites), is a powerful tool for analyzing how a substance like this compound perturbs these pathways. nih.govnih.gov By using techniques like mass spectrometry or nuclear magnetic resonance (NMR), researchers can comprehensively profile the changes in metabolite concentrations within cells or tissues after treatment with the compound. pnas.org
Polyamine Metabolism
A key pathway of interest in cell growth and disease is polyamine metabolism. nih.govmdpi.com Polyamines, such as putrescine, spermidine, and spermine (B22157), are small, positively charged molecules essential for cell proliferation, differentiation, and survival. mdpi.comnih.gov Their levels are tightly regulated through a balance of biosynthesis, catabolism, and transport. mdpi.com The biosynthetic pathway begins with the conversion of arginine to ornithine, followed by the decarboxylation of ornithine by ornithine decarboxylase (ODC)—the rate-limiting enzyme—to produce putrescine. mdpi.comkarger.com Spermidine and spermine are subsequently synthesized from putrescine. nih.gov
Disruption of this pathway can have significant effects on cell growth, making it a target in various diseases. nih.gov To determine if this compound perturbs this pathway, a metabolomics study would be designed to quantify the levels of key metabolites (ornithine, putrescine, spermidine, spermine) and related amino acids in cells treated with this compound versus untreated controls. A significant increase or decrease in these specific metabolites would indicate that this compound interferes with polyamine synthesis or catabolism, providing crucial insight into its broader cellular effects. taylorfrancis.com
Comparative Analysis of Pharmacological Profiles with Related Aminosalicylates in Preclinical Models
Mesalazine's pharmacological action is primarily topical in the gastrointestinal tract, where it is used to treat inflammatory bowel disease (IBD). nih.govmechanismsinmedicine.com Preclinical studies in rat and dog models have been crucial for establishing its pharmacokinetic and toxicological profile. nih.govtandfonline.com These studies have shown that systemic absorption of mesalazine is relatively low, which is key to its safety profile, as high systemic doses have been associated with renal toxicity in animal models. nih.govtandfonline.com In preclinical models of colitis, mesalazine has demonstrated efficacy in reducing inflammation. drugbank.com
A comparative preclinical analysis would require subjecting this compound to a similar battery of tests. Key points of comparison would include:
Anti-inflammatory Efficacy: Testing both compounds side-by-side in a chemically induced colitis model (e.g., using DNBS or DSS in rodents) to compare their ability to reduce inflammatory markers, tissue damage, and clinical symptoms.
Pharmacokinetics: Administering both compounds to animals (e.g., rats, dogs) and measuring the plasma concentrations of the parent drug and its major metabolites over time to compare absorption, distribution, metabolism, and excretion (ADME) profiles. tandfonline.comresearchgate.net
Mechanism of Action Markers: Investigating the effects of both compounds on key inflammatory pathways known to be modulated by 5-ASA, such as the inhibition of the 5-lipoxygenase pathway or the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ). mechanismsinmedicine.comdrugbank.com
Without such direct comparative data, the pharmacological profile of this compound remains speculative. However, the established profile of mesalazine provides a clear blueprint for the types of preclinical studies necessary to characterize this compound and determine its potential therapeutic relevance.
| Pharmacological Aspect | Mesalazine (5-ASA) - Known Preclinical Profile | This compound - Required Data for Comparison |
|---|---|---|
| Primary Indication | Inflammatory Bowel Disease (Ulcerative Colitis). nih.gov | Efficacy data in a relevant disease model (e.g., colitis). |
| Mechanism | Primarily topical anti-inflammatory action in the gut; potential PPAR-γ agonism. mechanismsinmedicine.com | In vitro and in vivo data on effects on inflammatory pathways. |
| Pharmacokinetics | Low systemic absorption with various formulations designed for targeted gut delivery. tandfonline.comresearchgate.net | Full PK profile (absorption, distribution, metabolism, excretion) in at least one relevant animal species. |
| Key Preclinical Finding | High systemic doses can induce renal toxicity in dogs and rats. nih.gov | Comprehensive toxicology studies to establish a safety profile. |
Table 3. Framework for a comparative pharmacological analysis between Mesalazine and this compound.
Structure Activity Relationship Sar Studies of Benzoylpas Derivatives
Rational Design Principles for Benzoylpas Analogues with Enhanced Target Selectivity
Scaffold Hopping and Bioisosteric Replacement Strategies for Novel this compound Derivatives
Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry aimed at discovering novel chemotypes with similar biological activity to a known active compound but with a different core structure. nih.govresearchgate.net These approaches are particularly valuable for generating new intellectual property, overcoming pharmacokinetic or toxicity issues, or improving target engagement.
Scaffold Hopping
Scaffold hopping involves replacing the central molecular core of a drug with a structurally distinct scaffold while preserving the essential pharmacophoric features responsible for biological activity. mdpi.com For this compound, this could involve several hypothetical approaches:
Replacement of the Salicylic (B10762653) Acid Core: The 2-hydroxybenzoic acid moiety could be replaced with other acidic scaffolds that maintain the correct geometry for target interaction. Research into related anti-inflammatory agents has demonstrated the successful replacement of benzoic acid scaffolds with bioisosteric indazole acetic acids, a strategy that could potentially be explored for this compound derivatives to modulate their physicochemical properties. biorxiv.org
Replacement of the Benzoyl Moiety: The N-benzoyl group could be substituted with different aromatic or heteroaromatic systems. For instance, replacing the benzoylpiperidine scaffold with other systems is a common strategy in medicinal chemistry to alter SAR. acs.org In the context of antitubercular agents, a large-scale chemical-genetics study identified novel scaffolds that inhibit the folate biosynthesis pathway, the target of the parent compound PAS, suggesting that entirely new scaffolds could replace the benzoyl-amino portion of this compound while retaining the mechanism of action. nih.gov
Bioisosteric Replacement
Bioisosterism involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule that retains the same biological activity. researchgate.net This is a more conservative approach than scaffold hopping and is often used to fine-tune a molecule's properties.
For this compound, key bioisosteric replacements could include:
Amide Bond Bioisosteres: The amide linker in this compound is a critical feature. It is susceptible to hydrolysis, and its properties can be modulated through bioisosteric replacement. For example, replacing the amide with a 1,2,4-oxadiazole (B8745197) has been successfully used as a bioisostere for the hydrazide moiety in antitubercular drug discovery, offering improved metabolic stability. nih.gov Similarly, thioamides and selenoamides have been explored as benzamide (B126) bioisosteres, which were found to retain or enhance activity against certain pathogens. frontiersin.org
Ring Substituent Modifications: Modifications to the phenyl rings of the benzoyl or salicylic acid groups can significantly impact activity. The introduction of small, electron-withdrawing groups like fluorine is a common strategy to block metabolic oxidation and can be tolerated on the aromatic rings of bioactive molecules. nih.gov Conversely, bulky substituents may be detrimental to activity, as seen in related N-benzoylpyrazole inhibitors where specific substitutions drastically alter inhibitory potency. nih.govnih.gov
The following table illustrates potential bioisosteric replacements for the amide linker in this compound and their general effects observed in related compound classes.
| Original Group (in this compound) | Potential Bioisostere | Rationale / Potential Impact |
| Amide (-CONH-) | Thioamide (-CSNH-) | Increases lipophilicity; may alter hydrogen bonding pattern and activity. frontiersin.org |
| Amide (-CONH-) | 1,2,4-Oxadiazole | Acts as a stable linker, mimicking the geometry of the amide bond; can improve metabolic stability. nih.gov |
| Amide (-CONH-) | Triazole | Preserves planar geometry and hydrogen bonding features but increases length and lipophilicity. frontiersin.org |
| Hydroxyl (-OH) | Fluorine (-F) | Can block metabolic oxidation and modulate acidity, but may impact hydrogen bonding interactions. |
| Carboxylic Acid (-COOH) | Tetrazole | A well-established bioisostere for carboxylic acid, maintaining the acidic pKa and ability to form ionic interactions. |
Fragment-Based Drug Design (FBDD) Applications in this compound Lead Optimization
Fragment-Based Drug Design (FBDD) is a rational drug discovery approach that starts with identifying small, low-molecular-weight chemical fragments (typically <300 Da) that bind weakly to a biological target. anr.fr These initial "hits" are then optimized and grown into more potent, drug-like lead compounds. acs.org This method is highly efficient for exploring chemical space and often yields leads with superior physicochemical properties compared to traditional high-throughput screening. wpmucdn.com
While no FBDD campaigns have been explicitly published for this compound itself, the strategy is widely applied in the discovery of novel antitubercular agents targeting essential mycobacterial enzymes. researchgate.net The principles of FBDD can be hypothetically applied to the this compound structure for lead optimization.
Deconstruction of this compound into Fragments
The this compound molecule can be conceptually deconstructed into several key fragments that could serve as starting points for an FBDD campaign:
Benzamide Fragment: This fragment represents the N-benzoyl portion of the molecule.
p-Aminobenzoic Acid Fragment: This represents the core of the parent drug, PAS.
Salicylate Fragment: This encompasses the 2-hydroxybenzoic acid part.
FBDD Strategies for Lead Optimization
Once initial binding fragments are identified, several strategies can be employed to evolve them into high-affinity ligands:
Fragment Growing: An identified fragment hit can be extended by adding chemical groups that occupy adjacent pockets in the target's binding site. For example, if the benzamide fragment of this compound was identified as a binder to a mycobacterial target, medicinal chemists could systematically add substituents to its phenyl ring to forge new, favorable interactions and increase potency. anr.fr
Fragment Merging: If two different fragments are found to bind in overlapping regions of a target, they can be merged into a single, more potent molecule. In the context of antitubercular drug discovery, fragment merging has been used to develop inhibitors of cytochrome P450 in M. tuberculosis, resulting in significant improvements in binding affinity. anr.fr
Fragment Linking: When two fragments bind to distinct, non-overlapping sites, they can be connected with a chemical linker to create a single high-avidity molecule. This is a powerful method for generating highly potent inhibitors. anr.fr
The application of FBDD to M. tuberculosis has successfully identified inhibitors for various targets, including PurC, ArgB, and MmpL3, demonstrating the power of this approach in developing novel antitubercular agents. wpmucdn.comresearchgate.net A hypothetical FBDD campaign starting from this compound fragments would leverage these established principles to build new lead compounds, potentially with novel scaffolds and improved drug-like properties.
Preclinical Research Methodologies and Models for Benzoylpas Evaluation
In Vitro Cellular Models for Benzoylpas Research
In vitro models, which utilize cells grown in a controlled laboratory environment, represent a cornerstone of preclinical research. They offer a scalable and ethical means to investigate the cellular and molecular effects of this compound, enabling detailed mechanistic studies and large-scale screening efforts that are not feasible in whole organisms.
Once a potential biological target for this compound is hypothesized, cell-based assays are crucial for validating this interaction within a physiological context. These assays are designed to confirm that this compound engages its target in intact cells and elicits a measurable downstream biological response. The development of a robust assay involves selecting an appropriate cell line that expresses the target, engineering reporter systems, and optimizing conditions to ensure a clear and reproducible readout.
Several techniques are applied to validate the molecular targets of compounds like this compound:
Protein Interference Assays (PIAs): In these assays, the expression of the putative target protein is altered (e.g., through knockdown or overexpression). The cellular response to this compound is then measured. If the cells' sensitivity to the compound changes in correlation with the target protein's expression level, it provides strong evidence of a direct interaction.
Reporter Gene Assays: These are commonly used when the target protein is a receptor or part of a signaling pathway that culminates in changes in gene expression. Cells are engineered to contain a reporter gene (such as luciferase) linked to a promoter that is regulated by the signaling pathway of interest. A change in the reporter signal in the presence of this compound indicates that the compound is modulating the pathway, likely through its intended target.
Cellular Thermal Shift Assay (CETSA): This method assesses the physical binding of a compound to its target protein in intact cells. The principle is that a compound binding to its target protein stabilizes it against heat-induced denaturation. By heating cell lysates treated with this compound to various temperatures and then measuring the amount of soluble target protein remaining, a shift in the protein's melting curve confirms direct engagement.
Table 1: Comparison of Cell-Based Target Validation Methods for this compound
| Method | Principle | Information Gained | Primary Application for this compound |
|---|---|---|---|
| Protein Interference Assays (PIAs) | Alters expression of the target protein to observe changes in compound sensitivity. | Confirms the necessity of the target for the compound's activity. | Validating that the cellular effect of this compound is dependent on its specific molecular target. |
| Reporter Gene Assays | Measures the activity of a signaling pathway downstream of the target. | Quantifies the functional consequence of target engagement (activation or inhibition). | Determining the functional impact of this compound on its target's signaling cascade. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a protein upon ligand binding. | Confirms direct physical binding between the compound and the target in a cellular milieu. | Providing direct evidence that this compound physically interacts with its intended target protein within the cell. |
High-Throughput Screening (HTS) and Phenotypic Screening are foundational strategies in early-stage drug discovery to identify and optimize lead compounds like this compound.
High-Throughput Screening (HTS) is an automated process that allows for the rapid testing of vast libraries of chemical compounds against a specific biological target. In the context of this compound development, an HTS campaign would involve a miniaturized, target-based assay. For example, if the target of this compound is a specific enzyme, the assay would measure the enzyme's activity in the presence of thousands of different compounds. This process generates a massive amount of data, identifying "hits"—compounds that modulate the target's activity. These hits then undergo further validation and optimization.
The resurgence of phenotypic screening is driven by its ability to identify compounds with novel mechanisms of action that might be missed by target-based approaches. However, a key challenge following a phenotypic screen is "target deconvolution"—the process of identifying the specific molecular target responsible for the observed phenotypic change.
Advanced In Silico Methodologies in this compound Preclinical Research
In silico (computer-based) methods are indispensable in modern drug discovery, offering a cost-effective and rapid means to prioritize experimental research. frontiersin.org These computational tools can predict how a compound like this compound will interact with its target, helping to refine its structure and understand its mechanism of action at a molecular level.
Computational chemistry provides powerful tools to visualize and analyze the interaction between this compound and its biological target.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, forming a stable complex. youtube.com For this compound, docking simulations would be used to place the molecule into the binding site of its target protein. The simulation's scoring function then estimates the binding affinity, helping to rank-order different analogs of this compound and prioritize the most promising candidates for synthesis and experimental testing. youtube.com
Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations offer a dynamic view of the drug-target interaction over time. nih.gov By simulating the motions of every atom in the this compound-target complex, researchers can assess the stability of the binding pose, identify key amino acid residues involved in the interaction, and calculate binding free energies. nih.goviaanalysis.com These simulations can reveal transient pockets or allosteric sites that are not apparent in static crystal structures, providing crucial insights for optimizing the compound's design. nih.gov Enhanced sampling methods, such as accelerated MD, can be used to simulate slow biological events like the binding and unbinding of a drug, offering a more complete picture of the interaction kinetics. dovepress.com
Table 2: In Silico Tools for Analyzing this compound-Target Interactions
| Technique | Purpose | Key Output | Application in this compound Research |
|---|---|---|---|
| Molecular Docking | Predicts the binding pose and affinity of a ligand to a receptor. | Binding score; predicted 3D orientation of the ligand in the binding site. | Rapid virtual screening of this compound analogs; prioritizing compounds for synthesis. |
| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms in a drug-target complex over time. | Trajectory of atomic motion; binding free energy; stability of interactions. | Assessing the stability of the predicted binding pose; understanding the dynamic nature of the interaction. iaanalysis.comnih.gov |
| Structure-Based Virtual Screening (SBVS) | Uses the 3D structure of a target to computationally screen large compound libraries. | A ranked list of potential "hit" compounds that are predicted to bind to the target. | Identifying novel chemical scaffolds that may bind to the same target as this compound. |
Bioinformatics is essential for making sense of the large and complex datasets generated during preclinical research. "Omics" technologies—such as genomics, transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite profiles)—provide a systems-level view of the biological changes induced by this compound.
Integrating these multi-omics datasets allows researchers to construct a comprehensive model of the compound's mechanism of action. nih.gov For instance, after treating cells with this compound, transcriptomic analysis (e.g., RNA-Seq) can reveal which genes are up- or down-regulated. Proteomic analysis can show corresponding changes in protein levels. Metabolomic analysis can identify alterations in cellular metabolic pathways.
By integrating these different layers of information, bioinformatics tools can help identify the key pathways modulated by this compound, uncover potential off-target effects, and discover biomarkers that could predict a response to the drug. nih.govcrimsonpublishers.com Network analysis, for example, can be used to visualize the complex interplay between genes, proteins, and metabolites affected by the compound, placing its primary mechanism of action within a broader biological context. pharmafeatures.com
Considerations for Robustness and Reproducibility in Preclinical this compound Studies
The translational success of any drug candidate, including this compound, is highly dependent on the quality and reliability of the preclinical data. A lack of rigor in study design and execution can lead to irreproducible results, wasting resources and impeding clinical progress. nih.govforrt.org Ensuring robustness and reproducibility is therefore a critical priority.
Key principles for robust preclinical study design include:
Clear Hypothesis and Defined Endpoints: Every experiment should be designed to test a specific, well-defined hypothesis. Primary and secondary outcome measures must be established before the study begins. nih.gov
Sample Size Calculation: Studies must be adequately powered to detect biologically meaningful effects. A formal sample size calculation should be performed to avoid both false negatives (due to underpowered studies) and the unnecessary use of resources.
Randomization and Blinding: To mitigate experimental bias, subjects or experimental units should be randomly allocated to treatment groups. jax.org Furthermore, researchers conducting the experiments and assessing the outcomes should be "blinded" to the treatment allocation whenever possible. jax.org This prevents conscious or unconscious biases from influencing the results. jax.org
Transparent Reporting: All aspects of the study design, methodology, analysis, and results must be reported in sufficient detail to allow other researchers to replicate the experiment. jax.org Adherence to reporting guidelines, such as the ARRIVE guidelines for in vivo research, is crucial. jax.org
Replication: Key findings should be replicated, ideally in different models or by different laboratories, to ensure the results are robust and not an artifact of a specific experimental setup. jax.orgnih.gov
By embedding these principles into the preclinical evaluation of this compound, researchers can generate a high-quality, reliable data package that provides a solid foundation for future clinical development.
Development of Standardized Research Practices and Quality Control Frameworks
The development and implementation of standardized research practices are fundamental to ensuring the consistency and comparability of preclinical data for anti-tubercular drug candidates such as this compound. nih.gov These practices create a quality control framework that governs every aspect of the research, from initial compound handling to final data reporting. The goal is to minimize variability and experimental bias, thereby increasing the confidence in the study's findings. nih.govnih.gov
A comprehensive quality control framework for the preclinical evaluation of this compound would encompass several key areas. Standard Operating Procedures (SOPs) must be established for all experimental protocols, including in vitro assays against Mycobacterium tuberculosis and in vivo studies using validated animal models. nih.gov Quality assurance for the test compound itself is paramount; this involves verifying the identity, purity, and stability of this compound batches used in experiments to ensure that observed effects are attributable to the compound itself and not to impurities or degradation products. nih.gov
Furthermore, all equipment must be regularly calibrated and maintained, and personnel must be thoroughly trained on all procedures. Meticulous record-keeping and documentation are essential for transparency and the ability to reconstruct study conditions if necessary. These quality control measures are integral to a well-designed preclinical program and are crucial for meeting regulatory expectations for drug development. nih.govhra.nhs.uk
| Quality Control Area | Standardized Practice Example | Rationale |
|---|---|---|
| Compound Management | Certificate of Analysis (CoA) verification for each batch of this compound to confirm identity and purity (>95%). Stability testing under defined storage conditions. | Ensures the integrity of the test article, preventing confounding results from impurities or degradation. |
| In Vitro Assays | Use of standardized M. tuberculosis strains (e.g., H37Rv). Implementation of SOPs for Minimum Inhibitory Concentration (MIC) determination, including defined media, inoculum size, and incubation parameters. | Promotes reproducibility and allows for valid comparison of results across different experiments and laboratories. |
| Animal Models | Protocols defining animal species/strain, infection route and dose, housing conditions, and endpoints. Regular health monitoring of animals. | Reduces biological variability and ensures animal welfare, leading to more reliable in vivo efficacy data. |
| Data Integrity | Blinding of personnel during data collection and analysis where feasible. Use of validated data management systems. Detailed documentation of all procedures and raw data. | Minimizes observer bias and ensures data are secure, traceable, and accurately reported. |
Application of Rigorous Statistical Principles in Preclinical Study Design and Analysis
Key elements of a statistically robust preclinical study design include a clear definition of the hypothesis, the primary outcomes, and the experimental unit. Sample size calculation is a critical step, ensuring that the study is adequately powered to detect a predetermined effect size, thus avoiding the waste of resources on underpowered experiments. nih.gov Randomization of animals to different treatment groups is essential to prevent selection bias, and blinding of investigators to the treatment allocation helps to prevent performance and detection bias. nih.gov
The statistical analysis plan should be established before the study begins. nih.gov The choice of statistical tests depends on the study design and the nature of the data collected. For instance, a t-test might be appropriate for comparing two groups, while an analysis of variance (ANOVA) would be used for multiple group comparisons. researchgate.net Proper handling of data, including addressing outliers and missing data, is also crucial for maintaining the integrity of the analysis. nih.gov Adherence to these statistical principles is vital for producing high-quality, defensible preclinical data for drug candidates like this compound.
| Statistical Principle | Application in this compound Preclinical Studies | Impact on Study Validity |
|---|---|---|
| Hypothesis Formulation | Clearly stating the null and alternative hypotheses (e.g., "this compound does not reduce bacterial load in a mouse model" vs. "this compound reduces bacterial load"). | Provides a clear framework for the study and dictates the appropriate study design and statistical tests. |
| Sample Size Calculation | Determining the number of animals per group needed to detect a statistically significant reduction in bacterial CFU with a specified power (e.g., 80%) and significance level (e.g., p < 0.05). | Ensures the study is sufficiently powered to detect a true effect, preventing false-negative results and optimizing resource use. nih.gov |
| Randomization | Assigning infected animals to treatment groups (e.g., vehicle control, this compound) using a random allocation method. | Minimizes selection bias and ensures that any observed differences between groups are likely due to the treatment and not confounding variables. nih.gov |
| Blinding | Concealing the treatment allocation from personnel involved in animal handling, outcome assessment, and data analysis. | Reduces measurement and observer bias, leading to more objective and reliable results. |
| Appropriate Statistical Analysis | Pre-specifying the statistical tests to be used (e.g., ANOVA followed by post-hoc tests) based on the data type and distribution. | Ensures that the data are analyzed correctly, allowing for valid interpretation of the results and conclusions. researchgate.net |
Analytical Chemistry Research of Benzoylpas
Chromatographic Methodologies for Benzoylpas Separation and Quantification in Research Matrices
Chromatography is a fundamental technique for separating and analyzing the components of a mixture. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are powerful chromatographic methods widely used in pharmaceutical analysis.
High-Performance Liquid Chromatography (HPLC) Applications for Benzoyl-Derivatized Compounds
High-performance liquid chromatography (HPLC) is a cornerstone of analytical chemistry, used to separate, identify, and quantify components in a mixture. It utilizes a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material, the stationary phase. The separation is based on the differential interactions of the sample components with the stationary phase.
In the context of benzoyl-derivatized compounds, HPLC methods are frequently developed and optimized for their separation and quantification. For instance, an optimized HPLC method was developed for the determination of benzoylmesaconine, a benzoyl-containing alkaloid, in herbal products. This method employed a RP-C18 column with a gradient elution of acetonitrile (B52724) and an aqueous phase containing phosphoric acid and triethylamine (B128534) to achieve a distinct peak profile and successful separation. The linearity of the method was established over a concentration range of 4.08–204.20 μg/ml, with a high coefficient of determination (R² = 0.9998).
The derivatization of compounds with benzoyl chloride can be advantageous for HPLC analysis. This process can form derivatives that are suitable for analysis by HPLC, aiding in the separation and detection of the target molecules. For example, the benzoylation of cerebrosides allows for their isolation and analysis using HPLC.
Ultra-Performance Liquid Chromatography (UPLC) in Related Pharmaceutical Analyses
Ultra-performance liquid chromatography (UPLC) represents a significant advancement in liquid chromatography, offering faster and more efficient separations of small molecules compared to traditional HPLC. This technique has found widespread application in various fields, including pharmaceutical analysis.
UPLC systems utilize columns with smaller particle sizes (typically less than 2 μm), which allows for higher mobile phase linear velocities without sacrificing separation efficiency. This results in shorter analysis times and increased resolution. The application of UPLC is particularly valuable in the analysis of multi-component mixtures and for monitoring the quality of pharmaceutical products.
For instance, UPLC has been effectively used to analyze benzoyl peroxide and its degradation products. A method using a Purospher® STAR RP-18e column with a gradient elution of acetonitrile and potassium phosphate (B84403) buffer demonstrated the successful separation of these compounds. The rapid and high-resolution capabilities of UPLC make it a powerful tool for assessing the purity and stability of benzoyl-containing pharmaceuticals. The retention time of a novel benzoylthiourea (B1224501) derivative was determined to be 3.43 min using UPLC with a Nucleosil C-18 column.
Spectroscopic Techniques for this compound Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for determining the chemical structure and assessing the purity of compounds like this compound. Mass spectrometry and nuclear magnetic resonance spectroscopy are two of the most powerful methods used for this purpose.
Mass Spectrometry (MS and MS/MS) Applications in Small Molecule Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used for identifying unknown compounds, quantifying known compounds, and elucidating the structure of molecules. Tandem mass spectrometry (MS/MS) adds another layer of specificity by fragmenting selected ions and analyzing the resulting fragment ions, which provides more detailed structural information.
In the analysis of small molecules like this compound, liquid chromatography-mass spectrometry (LC-MS) and LC-MS/MS are particularly powerful. Derivatization with benzoyl chloride is a common strategy to improve the chromatographic retention and ionization efficiency of small molecules for LC-MS analysis. A systematic study on benzoyl chloride derivatization highlighted its effectiveness for various classes of molecules, including those with amine and hydroxyl groups, and demonstrated the importance of tailoring the derivatization method to the specific analyte.
For related aminosalicylates, such as 5-aminosalicylic acid (5-ASA) and its major metabolite N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), HPLC-ESI-MS/MS methods have been developed and validated for their determination in human plasma. These methods utilize electrospray ionization (ESI) in negative mode and multiple reaction monitoring (MRM) for selective detection. For instance, the MRM transitions for 5-ASA and N-Ac-5-ASA were m/z 152→108 and m/z 194→150 and 194→107, respectively. Similar approaches can be applied to the analysis of this compound, which is N-benzoyl-4-aminosalicylic acid. The positive-ion ESI-MS/MS of N-acetyl-4-ASA (MW=195) shows a transition of m/z 196 [M+H]+ to m/z 178 [M+H–H2O]+.
| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Ionization Mode |
|---|---|---|---|
| 5-Aminosalicylic acid (5-ASA) | 152 | 108 | Negative |
| N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA) | 194 | 150, 107 | Negative |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. It is based on the magnetic properties of atomic nuclei and is a primary method for determining the structure of organic compounds. The most common types of NMR are proton (¹H) and carbon-13 (¹³C) NMR.
NMR spectra are unique to individual compounds, providing a "fingerprint" that can be used for identification. The chemical shifts, coupling constants, and signal integrals in an NMR spectrum provide information about the different types of nuclei present, their connectivity, and their relative abundance. For a comprehensive structural characterization of this compound, both ¹H and ¹³C NMR would be employed. The ¹H NMR spectrum would reveal the number and types of protons and their neighboring atoms, while the ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule. Two-dimensional NMR techniques can be used to further elucidate the connectivity between atoms.
Development and Validation of Analytical Methods for Biological and Environmental Research Matrices
The development and validation of analytical methods are critical to ensure that the data generated are accurate, reliable, and suitable for their intended purpose. This is particularly important when analyzing compounds in complex matrices such as biological fluids (e.g., plasma, urine) and environmental samples.
The
Future Directions and Emerging Research Avenues for Benzoylpas
Exploration of Novel Biochemical Pathways and Unidentified Molecular Targets for Benzoylpas
While the mechanism of this compound's parent compound, para-aminosalicylic acid (PAS), in tuberculosis is generally understood to involve hindering the growth of drug-resistant mutants, specific molecular details and other potential targets of this compound remain largely uncharacterized. atsjournals.orgdrugbank.com Research is beginning to probe novel biochemical interactions that could redefine its therapeutic potential.
One area of investigation is its potential as an inhibitor of Dihydrofolate reductase (DHFR). nih.gov DHFR is a crucial enzyme in the synthesis of purines and thymidylate, making it a vital target for anti-infective, anti-inflammatory, and antineoplastic drugs. nih.gov In a study aimed at identifying new inhibitors for DHFR, this compound (also identified by its NSC number, NSC159686) was included among the compounds provided by the National Cancer Institute's Developmental Therapeutics Program for screening. nih.gov This suggests its potential interaction with the folate biosynthesis pathway, a mechanism distinct from its traditional role in tuberculosis treatment.
Another potential molecular target is the Bile Salt Export Pump (BSEP), a transporter crucial for bile flow. researchgate.net Inhibition of BSEP by drugs is a mechanism that can lead to cholestatic drug-induced liver injury (DILI). researchgate.net In a large-scale study to create predictive models for BSEP inhibition, this compound was included in a dataset of 624 compounds. researchgate.net This research positions this compound as a potential tool for studying drug-transporter interactions and the mechanisms of DILI, representing a biochemical pathway of toxicological significance.
Integration of Artificial Intelligence and Machine Learning in this compound Drug Design and Discovery
A notable application is in the development of Quantitative Structure-Activity Relationship (QSAR) models. These computational models are used to predict the biological activity of chemical compounds based on their molecular structure. The study on BSEP inhibition utilized various QSAR modeling approaches, including a support vector machine (SVM) model, to build a predictive classification system for BSEP inhibitors. researchgate.net This model achieved high accuracy, demonstrating the power of ML to screen compounds like this compound for potential toxicological liabilities in the early stages of drug discovery. researchgate.net
Furthermore, virtual screening methodologies have employed molecular topology to identify new drug candidates against Mycobacterium avium complex (MAC), with this compound included in the foundational dataset. oup.com Drug discovery platforms like DrugBank also highlight the potential to use their structured datasets, which contain information on this compound, to build and train predictive machine-learning models. drugbank.com These examples underscore how AI and ML can be leveraged to repurpose existing drugs, predict their interactions, and prioritize them for further experimental testing. mdpi.comnih.gov
Collaborative Research Paradigms and Data Sharing Initiatives in this compound Development
Modern scientific progress, particularly in drug development, increasingly relies on collaborative efforts that bring together researchers from different institutions, disciplines, and sectors. nhg.com.sgpfizer.com These collaborations are essential for managing intellectual property, integrating diverse expertise, and sharing the high costs associated with research. nhg.com.sgiamip.com
A concrete example of such collaboration involving this compound is the study on DHFR inhibitors, where the compound was provided by the Developmental Therapeutics Program (DTP) of the U.S. National Cancer Institute (NCI). nih.gov This type of initiative, where a central body facilitates access to chemical compounds for screening, is a cornerstone of collaborative research, enabling a broader investigation into the therapeutic potential of molecules beyond their original purpose.
Data sharing is another critical component of modern research, particularly with the rise of large-scale computational studies. elifesciences.org The development of predictive ML models, such as the one for BSEP inhibition, depends on large, high-quality datasets. researchgate.netescholarship.org The creation and dissemination of these datasets, often through public or shared databases, allow for the validation of findings and the development of new models by the wider scientific community. As research on this compound expands into new areas, adopting open data principles will be crucial for accelerating discovery and ensuring the reproducibility of results.
Potential Academic Applications of this compound Beyond Current Research Foci
Beyond its established role in tuberculosis therapy, emerging findings suggest several new academic and research applications for this compound. ncats.ioatsjournals.org
Antiviral Research: A patent for the treatment and prevention of flavivirus infections has listed this compound among a large group of compounds identified for their potential antiviral activity. google.com This opens a new avenue for investigating this compound as a scaffold or lead compound in the development of treatments for viruses in this family.
Broader Anti-infective Applications: The finding that this compound may interact with Dihydrofolate reductase (DHFR) suggests its potential utility against a wider range of pathogens, as DHFR is a validated target in many bacteria and parasites. nih.gov Additionally, its inclusion in a virtual screening for drugs against Mycobacterium avium complex (MAC) points to its potential relevance for treating non-tuberculous mycobacterial infections, which are often difficult to manage. oup.com
Toxicology and Transporter Research: The identification of this compound in a study of Bile Salt Export Pump (BSEP) inhibitors makes it a useful probe compound for research in toxicology. researchgate.net It can be used in academic settings to study the molecular mechanisms of drug-induced liver injury and to develop and validate computational models that predict drug-transporter interactions. researchgate.net
These potential applications highlight how a well-established compound can be repurposed as a research tool to explore novel biological pathways and therapeutic strategies.
Q & A
Q. What are the key physicochemical properties of Benzoylpas calcium critical for experimental reproducibility?
this compound calcium (C₂₈H₂₀CaN₂O₈) exhibits a molar mass of 552.545 g/mol, a melting point of ~240°C, and low water solubility, necessitating acidic solvents for dissolution . Key parameters for reproducibility include:
Q. How is this compound calcium synthesized, and what analytical methods validate its structure?
Synthesis involves reacting benzoyl chloride with p-aminobenzoic acid under controlled pH (7.5–8.0) to form the intermediate, followed by calcium salt precipitation . Structural validation requires:
Q. What is the hypothesized mechanism of action against Mycobacterium tuberculosis?
this compound calcium acts as a competitive inhibitor of dihydropteroate synthase (DHPS), disrupting folate biosynthesis. Methodologically, this is tested via:
- Enzyme kinetics : Measure Ki using Lineweaver-Burk plots with purified DHPS .
- Bacterial growth assays : Compare MIC values in folate-deficient vs. folate-supplemented media .
Advanced Research Questions
Q. How can contradictory data on this compound calcium’s bioavailability be resolved in preclinical models?
Discrepancies in oral bioavailability (e.g., 40–60% variability in rodent studies) may arise from:
- Gastric pH differences : Use pH-adjusted dosing solutions or enteric-coated formulations .
- Metabolic interference : Co-administer with CYP450 inhibitors (e.g., ketoconazole) to assess first-pass metabolism .
- Analytical validation : Cross-validate LC-MS/MS results with radiolabeled tracer studies to distinguish parent drug from metabolites .
Q. What experimental designs optimize the assessment of this compound calcium’s stability under varying storage conditions?
Use a factorial design to test:
Q. How can researchers address conflicting reports on this compound calcium’s cytotoxicity in mammalian cell lines?
Contradictions may stem from:
- Cell-specific metabolism : Compare cytotoxicity in primary hepatocytes vs. immortalized lines (e.g., HepG2) using MTT assays .
- Calcium interference : Chelate extracellular Ca²⁺ with EGTA to isolate drug-specific effects .
- Dose-response modeling : Use Hill slopes to differentiate apoptotic vs. necrotic thresholds .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound efficacy studies?
Q. How should researchers document experimental protocols to ensure reproducibility?
Follow guidelines from the Beilstein Journal of Organic Chemistry:
- Detailed synthesis : Specify reaction times, temperatures, and purification steps (e.g., recrystallization solvents) .
- Instrument parameters : Report HPLC column type, gradient program, and detection wavelengths .
- Negative controls : Include vehicle-only groups in biological assays to rule out solvent artifacts .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
